3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFDXVYQRQBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of dechlorinated or partially reduced products.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Synthesis of 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenoxyacetic acid with triazole derivatives under specific conditions. The use of catalysts and solvents such as ethanol or dimethylformamide is common to enhance yield and purity. The structural confirmation is often achieved through techniques like NMR spectroscopy and X-ray crystallography .
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research indicates that triazole derivatives exhibit potent antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds derived from triazoles have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .
- Antifungal Activity : The compound has demonstrated significant antifungal effects against pathogens such as Candida albicans, with some derivatives exhibiting potency greater than traditional antifungal agents like fluconazole .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. For instance, certain synthesized triazoles have been identified as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to the active sites of cancer-related enzymes, thereby inhibiting their function .
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture:
- Herbicidal Activity : The compound has been evaluated for its herbicidal properties against various weeds. Its mechanism often involves disrupting plant growth by inhibiting specific biosynthetic pathways essential for plant development .
Case Study 1: Antibacterial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial activity against multiple strains of bacteria. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity compared to standard antibiotics .
Case Study 2: Antifungal Activity
Research conducted on a new class of triazoles demonstrated that modifications at the phenyl ring significantly influenced antifungal potency. The study highlighted that certain derivatives showed up to 64 times more efficacy against Aspergillus fumigatus compared to conventional treatments .
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The triazole ring can interact with the active sites of enzymes, leading to the inhibition of their function. Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[(2,4-dichlorophenoxy)methyl]-N’-((E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene)benzohydrazide
Uniqueness
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C10H8Cl2N4O2
- Molecular Weight : 287.102 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial, antifungal, and anti-inflammatory properties. Research indicates that triazole derivatives, including this compound, exhibit significant pharmacological potential.
Antibacterial Activity
A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The compound was tested alongside other derivatives, revealing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives within the triazole class, suggesting strong antibacterial properties .
Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The specific compound has shown effectiveness against fungal strains in various assays. Research indicates that modifications in the triazole ring can enhance antifungal activity, which is critical for developing new antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its influence on cytokine production. In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This reduction suggests a mechanism by which the compound may exert its anti-inflammatory effects .
Study on Cytokine Release
In a recent study evaluating various triazole derivatives including this compound:
- Toxicity Assessment : The compound exhibited low toxicity at concentrations up to 100 µg/mL.
- Cytokine Analysis : Significant inhibition of TNF-α production was observed at medium doses (50 µg/mL), aligning with control levels without stimulation .
Antimicrobial Testing
A comparative analysis of triazole derivatives revealed that:
- Compounds similar to this compound demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- The structure-function relationship indicated that the presence of electron-withdrawing groups like chlorine enhanced antibacterial potency .
Data Table: Biological Activities of Triazole Derivatives
| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | <10 µg/mL | Moderate | Significant reduction in TNF-α |
| Other Triazole Derivative A | <5 µg/mL | High | Moderate reduction in IL-6 |
| Other Triazole Derivative B | <15 µg/mL | Low | No significant effect |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields at 70°C |
| Catalyst (e.g., DCC) | 1.2–1.5 equivalents | Excess reduces purity |
| Solvent (DMF vs. THF) | DMF preferred | Enhances solubility |
Basic: How is structural characterization performed to confirm regiochemistry and purity?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the triazole ring substitution pattern and absence of regioisomers.
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
- X-ray Crystallography (if crystalline): Resolve ambiguities in substituent orientation, as demonstrated for triazole-thione analogs .
Advanced: How do substituent variations (e.g., dichlorophenoxy vs. methoxy) influence biological activity?
Methodological Answer:
Comparative studies on triazole derivatives reveal:
- Dichlorophenoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Methoxy substituents (e.g., in oxazole analogs) increase metabolic stability but may lower target affinity .
Experimental Design : - In vitro assays : Test enzyme inhibition (e.g., CYP450 isoforms) using fluorogenic substrates.
- SAR Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends.
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | LogP | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| 2,4-Dichlorophenoxy | 3.2 | 0.85 | CYP3A4 |
| 3-Methoxyphenyl | 2.1 | 1.45 | CYP2D6 |
| Sulfanyl derivative | 2.8 | 2.10 | CYP2C9 |
Advanced: How can contradictory solubility data across studies be resolved?
Methodological Answer:
Discrepancies arise from:
- Solvent Choice : Use standardized solvents (e.g., DMSO for stock solutions).
- pH Dependency : Measure solubility at physiological pH (7.4) and acidic conditions (e.g., gastric fluid simulation).
- Dynamic Light Scattering (DLS) : Detect aggregation states affecting apparent solubility, as noted for triazole-carboxamides in aqueous buffers .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal CYP51).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Train models using descriptors like polar surface area and H-bond donors, validated against triazole-thione datasets .
Advanced: How to design in vivo studies addressing pharmacokinetic limitations?
Methodological Answer:
- Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability, addressing low solubility .
- Metabolic Stability Assays : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at dichlorophenoxy group).
- Toxicology Screening : Prioritize compounds with LD50 > 500 mg/kg (oral, rodents) based on structural analogs .
Advanced: What analytical techniques resolve spectral overlaps in impurity profiling?
Methodological Answer:
- HPLC-MS/MS : Separate and identify byproducts (e.g., sulfonamide or oxazole impurities) using reverse-phase C18 columns.
- 2D NMR (HSQC, HMBC) : Assign peaks in complex mixtures, critical for triazole derivatives with multiple aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
